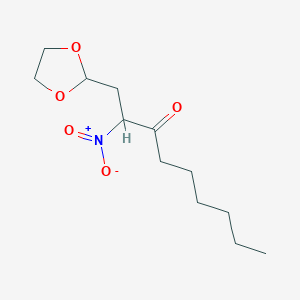
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one is an organic compound that features a dioxolane ring and a nitro group attached to a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one typically involves large-scale acetalization and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitro compounds or amines.
Scientific Research Applications
1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one involves its interaction with molecular targets through its nitro and dioxolane functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dioxolane ring can participate in various chemical transformations . These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the nitro group.
1,3-Dioxane: A related compound with a six-membered ring structure instead of the five-membered dioxolane ring.
Nitroalkanes: Compounds with a nitro group attached to an alkane chain, similar to the nitro group in 1-(1,3-Dioxolan-2-YL)-2-nitrononan-3-one.
Uniqueness
This compound is unique due to the combination of the dioxolane ring and the nitro group, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
93297-91-7 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)-2-nitrononan-3-one |
InChI |
InChI=1S/C12H21NO5/c1-2-3-4-5-6-11(14)10(13(15)16)9-12-17-7-8-18-12/h10,12H,2-9H2,1H3 |
InChI Key |
QPTAUKDRULTPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(CC1OCCO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


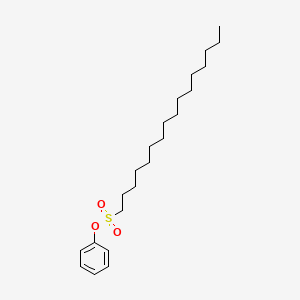

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
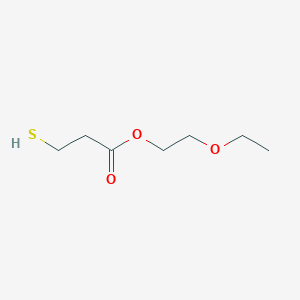

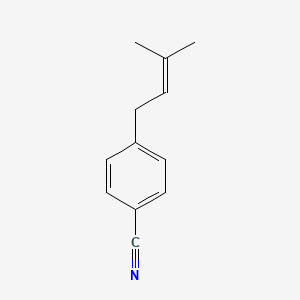


![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
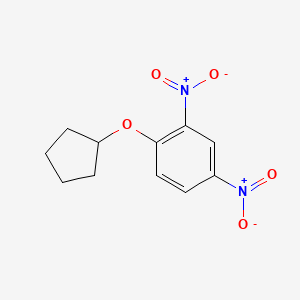
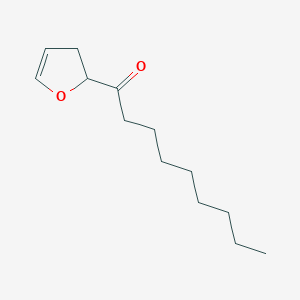
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
